![molecular formula C14H11NO5 B12949163 2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C14H11NO5 It is a derivative of biphenyl, featuring a methoxy group at the 2-position, a nitro group at the 4’-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxy-[1,1’-biphenyl]-4-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Esterification: Methanol, sulfuric acid.
Major Products:
Reduction: 2-Methoxy-4’-amino-[1,1’-biphenyl]-4-carboxylic acid.
Substitution: Various substituted biphenyl derivatives.
Esterification: Methyl 2-methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylate.
Scientific Research Applications
2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their structure and function .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the biphenyl moiety.
4-Methoxy-2-nitrobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.
2-Methoxy-4-nitroaniline: Features an amino group instead of a carboxylic acid.
Uniqueness: 2-Methoxy-4’-nitro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both the biphenyl structure and the combination of methoxy, nitro, and carboxylic acid functional groups.
Properties
Molecular Formula |
C14H11NO5 |
|---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
3-methoxy-4-(4-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-10(14(16)17)4-7-12(13)9-2-5-11(6-3-9)15(18)19/h2-8H,1H3,(H,16,17) |
InChI Key |
JJIJWAWGHOAJMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluoro-6,7-dihydro-5H-[1,3]dioxolo[4,5-f]isoindole](/img/structure/B12949081.png)
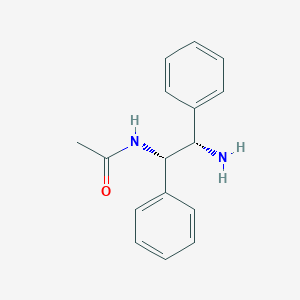
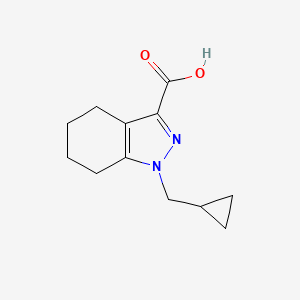
![Benzoic acid, 3-[3-[4-(dimethylamino)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12949109.png)
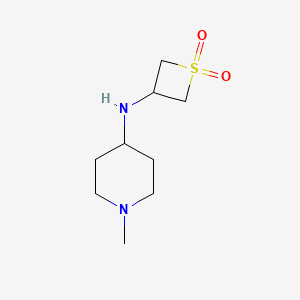


![1-Bromo-3-chlorodibenzo[b,d]furan-4-ol](/img/structure/B12949140.png)
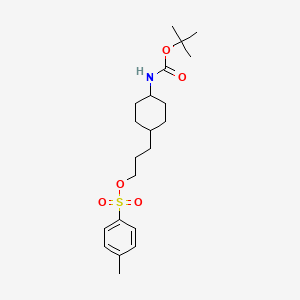
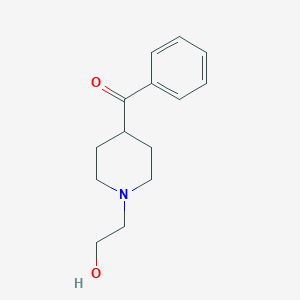
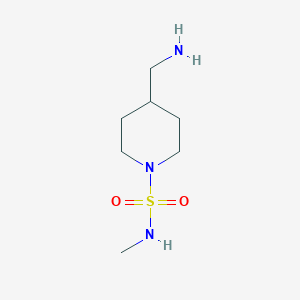

![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
